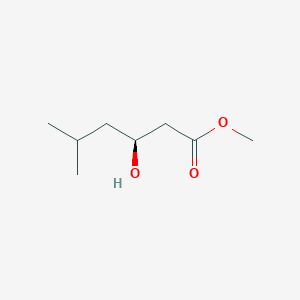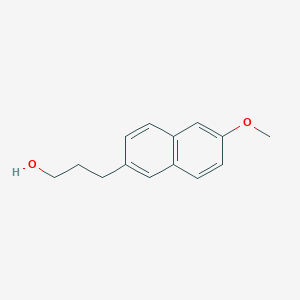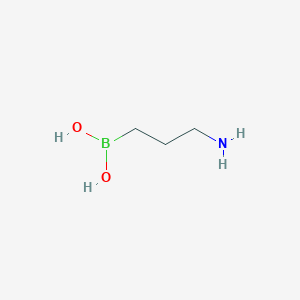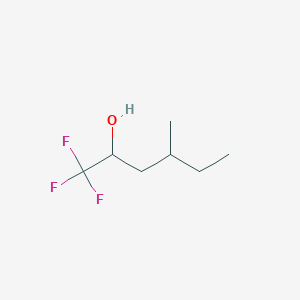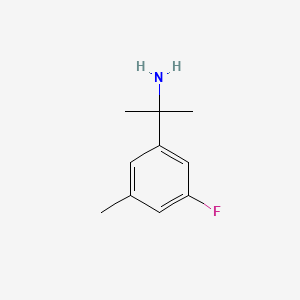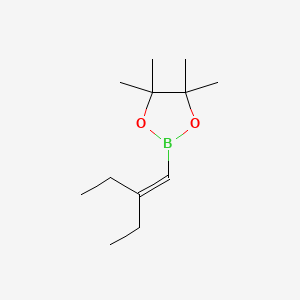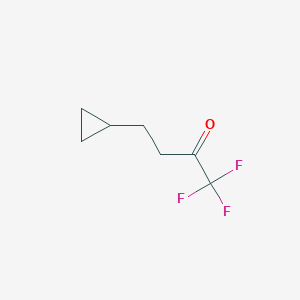
4-Cyclopropyl-1,1,1-trifluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1,1,1-trifluorobutan-2-one is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol . This compound is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a butanone backbone. It is primarily used in research and development settings, particularly in the field of organic chemistry .
Preparation Methods
The synthesis of 4-Cyclopropyl-1,1,1-trifluorobutan-2-one involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopropylmethyl ketone with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Cyclopropyl-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropyl-1,1,1-trifluorobutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it highly reactive. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological targets . These interactions can affect various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
4-Cyclopropyl-1,1,1-trifluorobutan-2-one can be compared with similar compounds such as:
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol: The alcohol derivative of the ketone.
4-Cyclopropyl-1,1,1-trifluorobutan-2-amine: The amine derivative.
4-Cyclopropyl-1,1,1-trifluorobutan-2-carboxylic acid: The carboxylic acid derivative.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C7H9F3O |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
4-cyclopropyl-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5H,1-4H2 |
InChI Key |
MBUMWILHVZNDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


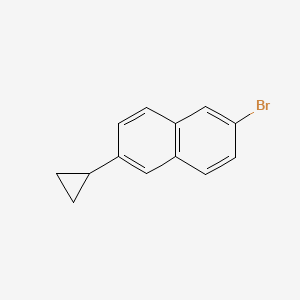
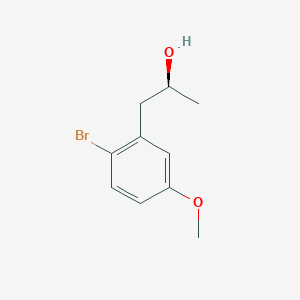
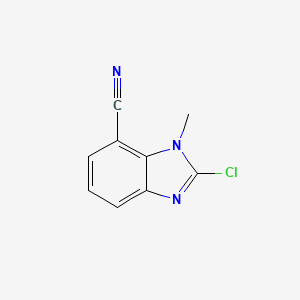
![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)
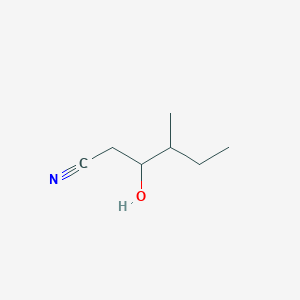

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)
